

A Comparative Guide to 1,2,3-Hexanetriol Alternatives in Cosmetic Formulations

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2,3-Hexanetriol**

Cat. No.: **B1622267**

[Get Quote](#)

In the ever-evolving landscape of cosmetic science, the demand for multifunctional ingredients that offer performance, safety, and favorable sensory characteristics is paramount. **1,2,3-Hexanetriol**, a polyol valued for its humectant and skin-conditioning properties, has its place in the formulator's toolkit. However, a range of alternative ingredients, primarily medium-chain 1,2-alkanediols and their derivatives, have gained significant traction. These alternatives often provide a broader spectrum of benefits, including enhanced antimicrobial activity, improved skin feel, and better formulation compatibility.

This guide provides an in-depth comparison of **1,2,3-Hexanetriol** and its prominent alternatives, including 1,2-Hexanediol, Caprylyl Glycol (1,2-Octanediol), Pentylene Glycol (1,2-Pentanediol), and Ethylhexylglycerin. We will delve into their functional attributes, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their cosmetic formulation research.

The Benchmark: Understanding 1,2,3-Hexanetriol

1,2,3-Hexanetriol is a six-carbon triol with hydroxyl groups on the first, second, and third carbon atoms.^{[1][2]} Its structure lends it significant hygroscopicity, making it an effective humectant that attracts and binds water to the skin's surface, thereby enhancing hydration. While it shares structural similarities with the more commonly referenced 1,2,6-Hexanetriol, which is also used as a humectant and solvent, specific performance data for **1,2,3-Hexanetriol** in cosmetic applications is less abundant in publicly available literature.^{[3][4][5]} Its primary functions are centered around moisturization and skin conditioning.

The Alternatives: A Multifunctional Approach

The alternatives to **1,2,3-Hexanetriol** that we will explore are not merely direct replacements for its humectant properties. They are multifunctional ingredients that can also act as emollients, solvents, penetration enhancers, and, most notably, as preservative boosters. This multifunctionality allows for more streamlined and efficient formulations.

Key Performance Parameters for Comparison

To objectively evaluate these alternatives, we will focus on three critical performance areas:

- **Moisturizing Efficacy (Humectancy & Emolliency):** The ability to increase and maintain the skin's moisture content.
- **Antimicrobial Activity & Preservative Boosting:** The capacity to inhibit microbial growth and enhance the efficacy of traditional preservatives.
- **Sensory Profile & Skin Feel:** The tactile characteristics imparted to the final formulation.

Comparative Analysis of Alternatives

The following sections provide a detailed comparison of the key alternatives. The data presented is synthesized from various sources, including technical data sheets, academic studies, and supplier literature. While direct head-to-head studies including **1,2,3-Hexanetriol** are scarce, the comparative data for the alternatives provides a strong basis for formulation decisions.

1,2-Hexanediol

A versatile 1,2-alkanediol that has become a staple in many cosmetic formulations.

- **Moisturizing Efficacy:** 1,2-Hexanediol is a good humectant, attracting moisture to the skin to provide hydration. It also functions as a solvent for other active ingredients, potentially enhancing their delivery into the skin.[\[6\]](#)
- **Antimicrobial Activity:** It exhibits broad-spectrum antimicrobial activity and is particularly effective as a preservative booster, often used in combination with other preservatives to

reduce their overall concentration.^[7] Its antimicrobial mechanism involves disrupting the cell membranes of microorganisms.^[6]

- **Sensory Profile:** It is known for providing a light, non-greasy skin feel and can help to improve the spreadability of formulations.

Caprylyl Glycol (1,2-Octanediol)

An eight-carbon 1,2-alkanediol with pronounced emollient and antimicrobial properties.

- **Moisturizing Efficacy:** Caprylyl Glycol is an excellent humectant and emollient, contributing to skin hydration and softness.^[8] It helps to lock in moisture at the skin's surface.^[8]
- **Antimicrobial Activity:** It demonstrates strong antimicrobial efficacy, particularly against bacteria and yeast.^[9] It is frequently used as a key component in preservative-free systems and to boost the performance of traditional preservatives.^{[7][9]}
- **Sensory Profile:** It imparts a smooth, silky feel to formulations and can improve the overall texture of creams and lotions.

Pentylene Glycol (1,2-Pentanediol)

A five-carbon 1,2-alkanediol known for its excellent moisturizing properties and broad-spectrum antimicrobial action.

- **Moisturizing Efficacy:** Clinical studies have shown that formulations containing 5% Pentylene Glycol can significantly increase skin hydration.^[10] One study indicated that a formula with 5% Pentylene Glycol increased skin hydration by nearly 90% compared to a similar formula with 5% propylene glycol.^[10]
- **Antimicrobial Activity:** Pentylene Glycol has broad-spectrum antimicrobial activity and is effective against bacteria, yeast, and mold.^[10] It can be used to create preservative-free formulations and has a synergistic effect when combined with other preservatives.^[10]
- **Sensory Profile:** It offers a pleasant, non-tacky skin feel and can improve the texture and stability of emulsions.^[11]

Ethylhexylglycerin

A glyceryl ether that functions as a skin-conditioning agent, emollient, and preservative booster.

- **Moisturizing Efficacy:** As an emollient and mild humectant, Ethylhexylglycerin improves the skin feel of cosmetic formulations, leaving the skin feeling soft and smooth.
- **Antimicrobial Activity:** It is a well-known preservative booster, often used in combination with phenoxyethanol to enhance its antimicrobial efficacy. This synergy allows for the use of lower concentrations of traditional preservatives.
- **Sensory Profile:** It can reduce the tackiness of formulations and improve their spreadability.

Quantitative Performance Data

The following tables summarize the available quantitative data for a comparative overview. It is important to note that the data is compiled from various sources and experimental conditions may differ.

Table 1: Comparative Moisturizing and Antimicrobial Performance

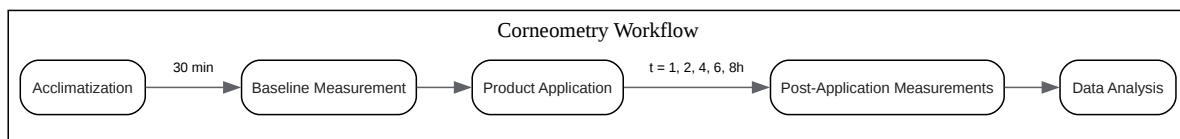
Ingredient	Typical Use Level	Moisturizing Effect (Humectancy/Emolliency)	Antimicrobial Spectrum
1,2,3-Hexanetriol	1-10%	Good Humectant	Limited data available
1,2-Hexanediol	1-3%	Good Humectant & Solvent	Broad (Bacteria, Yeast, Mold)
Caprylyl Glycol	0.5-2%	Excellent Humectant & Emollient	Broad (Bacteria, Yeast)
Pentylene Glycol	1-5%	Excellent Humectant	Broad (Bacteria, Yeast, Mold)
Ethylhexylglycerin	0.3-1%	Good Emollient	Primarily a preservative booster

Table 2: Minimum Inhibitory Concentration (MIC) Data for 1,2-Alkanediols

Microorganism	1,2-Hexanediol MIC (%)	Caprylyl Glycol (1,2-Octanediol) MIC (%)	Pentylene Glycol (1,2-Pentanediol) MIC (%)
S. aureus	~1.0-1.5	~0.1-0.3	~3.0-5.0
E. coli	~1.0-1.5	~0.1-0.3	~3.0-5.0
C. albicans	~0.5-1.0	~0.1-0.3	~3.0-5.0
A. niger	~0.5-1.0	~0.1-0.3	~3.0-5.0

Note: MIC values can vary depending on the test method and formulation matrix. The data presented is an aggregation from multiple sources for comparative purposes.[\[9\]](#)

Experimental Protocols


To ensure scientific integrity and provide actionable insights, this section details the methodologies for evaluating the key performance parameters of these cosmetic ingredients.

Protocol 1: Evaluation of Moisturizing Efficacy (Corneometry)

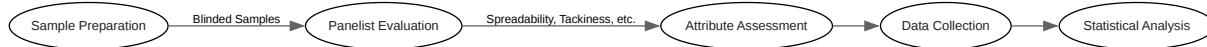
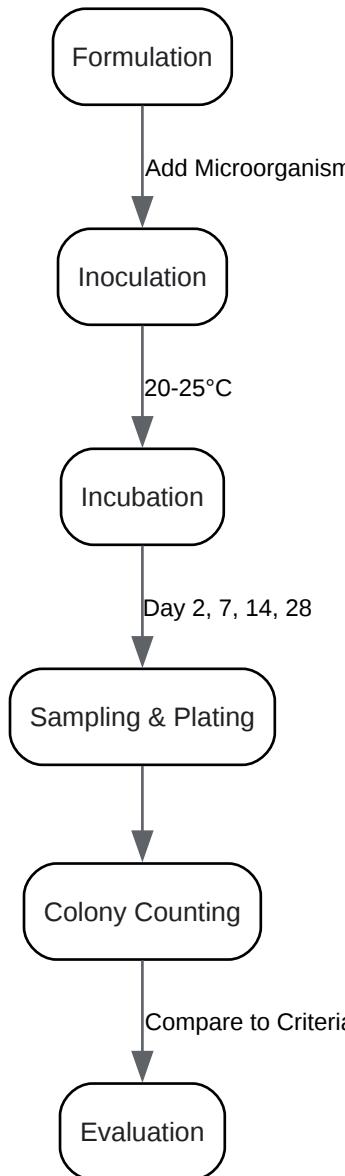
This protocol outlines the in-vivo assessment of skin hydration using a Corneometer.

- Subject Recruitment: Select a panel of at least 10 healthy volunteers with normal to dry skin on their forearms.
- Acclimatization: Have the subjects acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes.
- Baseline Measurement: Measure the baseline skin hydration of designated test areas on the volar forearm using a Corneometer.
- Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing the humectant at a specified concentration) and a control (base formulation without the humectant) to the respective test areas.

- Post-Application Measurements: Record Corneometer readings at specified time points (e.g., 1, 2, 4, 6, and 8 hours) after product application.
- Data Analysis: Calculate the change in skin hydration from baseline for each test product and compare the results statistically.

[Click to download full resolution via product page](#)

Caption: Workflow for in-vivo skin hydration measurement using a Corneometer.



Protocol 2: Assessment of Antimicrobial Efficacy (Challenge Test)

This protocol describes a standard challenge test to evaluate the preservative efficacy of a cosmetic formulation.

- Formulation Preparation: Prepare the cosmetic base formulation with and without the test antimicrobial ingredient(s) at the desired concentrations.
- Inoculation: Inoculate separate samples of each formulation with a mixed culture of microorganisms (e.g., *S. aureus*, *P. aeruginosa*, *E. coli*, *C. albicans*, *A. brasiliensis*) to achieve a final concentration of 10^5 to 10^6 CFU/g.
- Incubation: Store the inoculated samples at a controlled temperature (e.g., 20-25°C).
- Sampling and Plating: At specified intervals (e.g., 2, 7, 14, and 28 days), take a sample from each container and perform serial dilutions. Plate the dilutions on appropriate growth media.
- Colony Counting: After incubation of the plates, count the number of colony-forming units (CFUs) to determine the concentration of viable microorganisms remaining in the

formulation.

- Evaluation: Compare the reduction in microbial count over time against established acceptance criteria (e.g., USP <51> or ISO 11930).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,3-Hexanetriol | C6H14O3 | CID 2724429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3-Hexanetriol, (2R,3S)-rel- | C6H14O3 | CID 6950289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,2,6-Hexanetriol - Wikipedia [en.wikipedia.org]
- 5. 1,2,6-hexane triol, 106-69-4 [thegoodsentscompany.com]
- 6. 1,2-Hexanediol: The Multi-Functional Game-Changer for Cosmetics, Pharmaceuticals, and Beyond - Sinobio Chemistry [sinobiochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. specialchem.com [specialchem.com]
- 9. mandom.co.jp [mandom.co.jp]
- 10. The Application of Pentylene Glycol in Cosmetics - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to 1,2,3-Hexanetriol Alternatives in Cosmetic Formulations]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1622267#1-2-3-hexanetriol-alternatives-in-cosmetic-formulation-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com